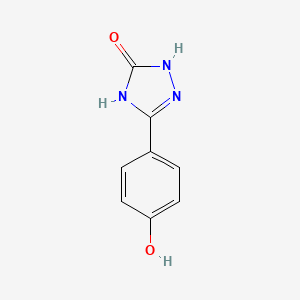
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is an organic compound that features a unique structure combining a cyclohexadienone moiety with a triazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one typically involves the reaction of 4-oxocyclohexa-2,5-dien-1-one with 1,2,4-triazolidin-3-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazolidinone ring or the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexanone compounds, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction often triggers downstream signaling pathways that result in the desired biological effects, such as apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share the cyclohexadienone moiety and exhibit similar reactivity and applications.
1,2,4-Triazolidin-3-one derivatives: Compounds with this core structure are also studied for their biological activities and potential therapeutic uses.
Uniqueness
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is unique due to the combination of the cyclohexadienone and triazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds with only one of these moieties.
Propiedades
Número CAS |
942-69-8 |
|---|---|
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7N3O2/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) |
Clave InChI |
NAECUDKACBMPDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


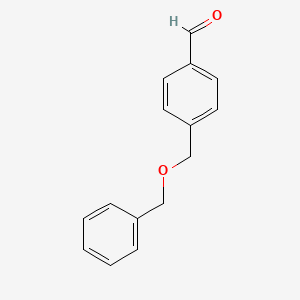
![2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14091324.png)
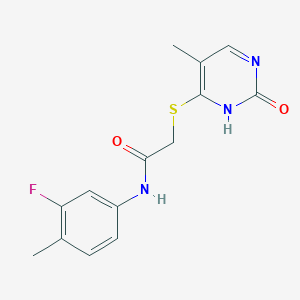
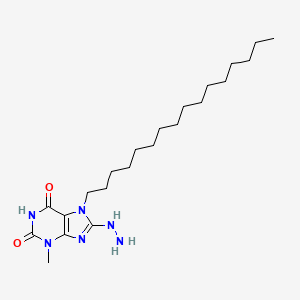
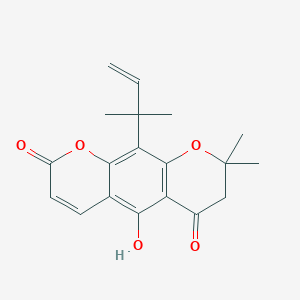
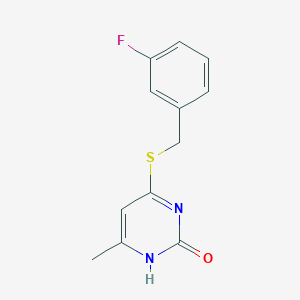

![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride](/img/structure/B14091375.png)
![6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline](/img/structure/B14091378.png)
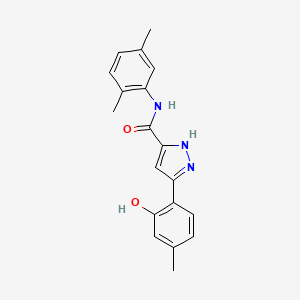
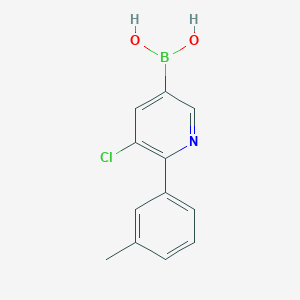
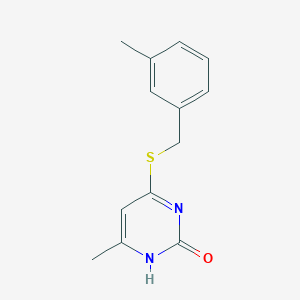
![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14091400.png)

